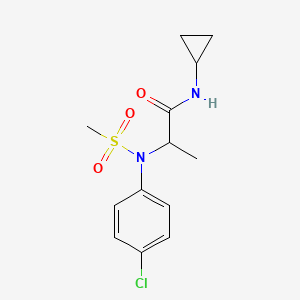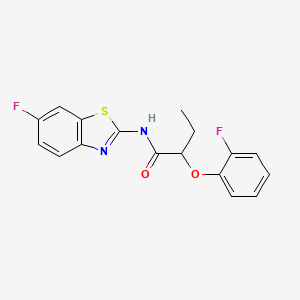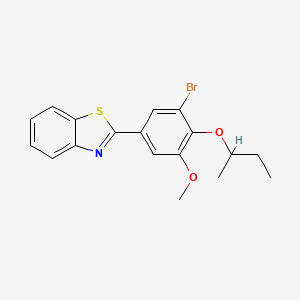![molecular formula C13H16Cl2N2O3S B4200587 1-[(3,4-dichlorophenyl)sulfonyl]-N-ethylprolinamide](/img/structure/B4200587.png)
1-[(3,4-dichlorophenyl)sulfonyl]-N-ethylprolinamide
Vue d'ensemble
Description
1-[(3,4-dichlorophenyl)sulfonyl]-N-ethylprolinamide, commonly known as DPA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPA belongs to the class of proline derivatives and is known to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
DPA has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer biology, and drug discovery. In neuroscience, DPA has been shown to inhibit the activity of the enzyme prolyl oligopeptidase (POP), which is involved in the degradation of neuropeptides. This inhibition can lead to an increase in the levels of neuropeptides, which can have a range of effects on neuronal function and behavior.
In cancer biology, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect is thought to be mediated by the inhibition of POP, which is overexpressed in many types of cancer cells.
In drug discovery, DPA has been used as a scaffold for the development of novel compounds with potential therapeutic applications. By modifying the structure of DPA, researchers can create compounds with improved potency and selectivity for specific targets.
Mécanisme D'action
The mechanism of action of DPA is thought to be mediated by the inhibition of POP. POP is an enzyme that cleaves neuropeptides and other bioactive peptides, leading to their degradation. By inhibiting POP, DPA can increase the levels of these peptides, which can have a range of effects on cellular function and behavior.
Biochemical and Physiological Effects:
DPA has been shown to exhibit a range of biochemical and physiological effects, including inhibition of POP, induction of apoptosis, and modulation of neuronal function and behavior. In addition, DPA has been shown to have anti-inflammatory and analgesic effects, which may be mediated by its effects on neuropeptide levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPA in lab experiments is its well-characterized mechanism of action and biochemical effects. This makes it a useful tool for studying the role of neuropeptides and other bioactive peptides in cellular function and behavior. However, one limitation of using DPA is its relatively low potency and selectivity for POP compared to other POP inhibitors. This can make it difficult to achieve specific effects on neuropeptide levels without affecting other cellular processes.
Orientations Futures
There are several potential future directions for research on DPA. One area of interest is the development of more potent and selective POP inhibitors based on the structure of DPA. These compounds could have potential therapeutic applications in the treatment of neurological disorders and cancer. Another area of interest is the study of the effects of DPA on the gut-brain axis, which is thought to play a role in the regulation of food intake and metabolism. Overall, the study of DPA and its effects on cellular function and behavior holds great promise for advancing our understanding of the role of neuropeptides and other bioactive peptides in health and disease.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-N-ethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-2-16-13(18)12-4-3-7-17(12)21(19,20)9-5-6-10(14)11(15)8-9/h5-6,8,12H,2-4,7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIMQXPGQGCBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-cyclohexylpropanamide](/img/structure/B4200509.png)
![4-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B4200526.png)
![3-(3-bromophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200541.png)
![5-[4-(3-fluorobenzoyl)-1-piperazinyl]-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4200546.png)
![ethyl 1-{[4-(4-morpholinylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4200552.png)
![N-(2-{5-[(anilinocarbonyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)benzamide](/img/structure/B4200554.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4200558.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4200577.png)
![2-methoxy-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4200580.png)

![ethyl 3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B4200602.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4200607.png)